molecular formula C4H6ClFO2S B6165011 3-fluorocyclobutane-1-sulfonyl chloride CAS No. 1314964-82-3

3-fluorocyclobutane-1-sulfonyl chloride

Cat. No. B6165011
CAS RN: 1314964-82-3
M. Wt: 172.61 g/mol
InChI Key: QGNOSMXTLHWVHM-UHFFFAOYSA-N
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Description

3-Fluorocyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1785492-58-1 . It has a molecular weight of 174.62 .


Synthesis Analysis

Sulfonyl chlorides, including this compound, can be synthesized via N-chlorosuccinimide chlorosulfonation from S-alkylisothiourea salts . These salts can be easily prepared from readily accessible alkyl halides or mesylates and inexpensive thiourea . Another method involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .


Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are involved in various types of reactions. They are known to undergo electrophilic aromatic substitution . They can also participate in diazo transfer reactions .

Scientific Research Applications

3-fluorocyclobutane-1-sulfonyl chloride is widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used in the synthesis of heterocycles, peptides, and pharmaceuticals. It is also used as a protecting group for nucleophilic and electrophilic groups. In addition, this compound is used in the synthesis of fluorinated compounds, which are of interest for their potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-fluorocyclobutane-1-sulfonyl chloride in lab experiments is its high reactivity. This allows for the rapid synthesis of a variety of compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound is its toxicity. This compound is a toxic compound and should be handled with care.

Future Directions

There are several potential future directions for the use of 3-fluorocyclobutane-1-sulfonyl chloride. One potential direction is the development of new synthetic methods for the synthesis of fluorinated compounds. Additionally, this compound could be used in the synthesis of compounds with potential medicinal applications. Finally, this compound could be used in the synthesis of peptides and other biologically active molecules.

Synthesis Methods

3-fluorocyclobutane-1-sulfonyl chloride can be synthesized by several different methods. The most common method is the reaction of 1,3-dichlorocyclobutane with thionyl chloride in the presence of a base such as pyridine. This reaction produces 3-chlorocyclobutane-1-sulfonyl chloride, which can then be treated with sodium fluoride to yield this compound. Alternatively, this compound can be synthesized by the reaction of 1,3-dibromocyclobutane with thionyl chloride in the presence of a base.

Safety and Hazards

While the specific safety data sheet for 3-fluorocyclobutane-1-sulfonyl chloride was not found, sulfonyl chlorides in general are known to be hazardous. They can cause severe skin burns and eye damage, and may be fatal if swallowed and enters airways . They are also harmful to aquatic life with long-lasting effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluorocyclobutane-1-sulfonyl chloride involves the reaction of cyclobutane-1-sulfonyl chloride with hydrogen fluoride gas in the presence of a catalyst to form 3-fluorocyclobutane-1-sulfonyl chloride.", "Starting Materials": [ "Cyclobutane-1-sulfonyl chloride", "Hydrogen fluoride gas", "Catalyst" ], "Reaction": [ "Add cyclobutane-1-sulfonyl chloride to a reaction vessel", "Add hydrogen fluoride gas to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 50-60°C", "Stir the reaction mixture for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any solid impurities", "Distill the filtrate to obtain 3-fluorocyclobutane-1-sulfonyl chloride as a colorless liquid" ] }

CAS RN

1314964-82-3

Molecular Formula

C4H6ClFO2S

Molecular Weight

172.61 g/mol

IUPAC Name

3-fluorocyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2

InChI Key

QGNOSMXTLHWVHM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)F

Purity

95

Origin of Product

United States

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